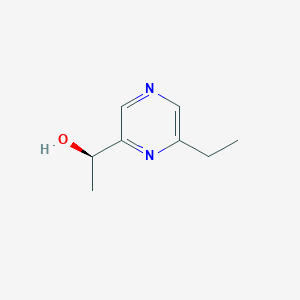
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is an organic compound characterized by the presence of two hydroxyl groups and two phosphonic acid groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid typically involves the reaction of a phenol derivative with a phosphonating agent. One common method is the reaction of 2,3-dihydroxyphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in bone disease treatments.
Wirkmechanismus
The mechanism of action of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonic acid groups can chelate metal ions, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- (2,3-Dihydroxy-1,4-benzenediphosphonic acid)
Comparison: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is unique due to the specific positioning of its hydroxyl and phosphonic acid groups on the phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid has different reactivity due to the position of the hydroxyl groups, which can influence its interaction with enzymes and other molecular targets .
Eigenschaften
Molekularformel |
C6H8O8P2 |
|---|---|
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
(2,3-dihydroxy-4-phosphonophenyl)phosphonic acid |
InChI |
InChI=1S/C6H8O8P2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) |
InChI-Schlüssel |
QYXKUSUCLNSBKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1P(=O)(O)O)O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)









![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)

